Product packaging for Methyltetrazine-PEG4-NH-Boc(Cat. No.:)

Methyltetrazine-PEG4-NH-Boc

Cat. No.: B1193155
M. Wt: 463.5 g/mol
InChI Key: KFLIPLCSHYXBRJ-UHFFFAOYSA-N
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Description

The Significance of Bioorthogonal Reactions in Contemporary Chemical Biology

The ability to perform chemical reactions in vivo has revolutionized chemical biology, bridging the gap between chemistry, biology, and medicine. Current time information in Merrimack County, US. Bioorthogonal reactions provide an unparalleled toolkit for researchers to investigate complex biological processes with minimal perturbation. medchemexpress.com Unlike traditional biochemical methods that often require studying molecules in isolation (in vitro), bioorthogonal chemistry enables the real-time visualization and manipulation of biomolecules within the intricate context of living cells and organisms. Current time information in Merrimack County, US. This has led to significant advancements in various fields, including drug discovery, diagnostics, and fundamental biological research. medchemexpress.com Applications range from labeling specific proteins to track their movement and interactions, to activating therapeutic agents at a specific site within the body, thereby enhancing their efficacy and reducing side effects. Current time information in Merrimack County, US.axispharm.com The impact of this field was recognized with the 2022 Nobel Prize in Chemistry, highlighting its transformative role in science. Current time information in Merrimack County, US.

Fundamental Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions in Bio-conjugation

Among the arsenal (B13267) of bioorthogonal reactions, the inverse electron-demand Diels-Alder (IEDDA) reaction stands out for its exceptionally fast reaction rates. conju-probe.com This reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) (TCO)). In this reaction, the electronic demands are reversed compared to the classic Diels-Alder reaction. The interaction occurs between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.

The mechanism involves an initial [4+2] cycloaddition to form a highly strained bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product. This final step drives the reaction forward and contributes to its high efficiency. The key advantages of the IEDDA reaction in bioconjugation are its extraordinary speed, which allows for labeling at very low concentrations, its high selectivity, and the fact that it proceeds without the need for a catalyst, which could have toxic effects in biological systems. conju-probe.comconju-probe.com

Methyltetrazine-PEG4-NH-Boc as a Versatile Bioorthogonal Building Block

This compound is a heterobifunctional chemical linker that embodies the principles of bioorthogonal chemistry and serves as a versatile tool for researchers. medchemexpress.comszabo-scandic.com This molecule is specifically designed for multi-step bioconjugation strategies, where different molecules are to be linked together in a controlled manner. It consists of three key components:

Methyltetrazine moiety: This is the "bioorthogonal handle" of the molecule. The methyltetrazine ring is highly reactive towards strained dienophiles like TCO in the IEDDA reaction. The presence of the methyl group can influence the reactivity and stability of the tetrazine ring. conju-probe.com This part of the molecule enables its rapid and specific covalent attachment to a biomolecule that has been pre-tagged with a suitable dienophile. szabo-scandic.com

PEG4 spacer: This is a short chain of polyethylene (B3416737) glycol (PEG) with four repeating ethylene (B1197577) oxide units. The PEG spacer is hydrophilic, which enhances the water solubility of the entire molecule and any conjugate it forms. conju-probe.combroadpharm.com This is crucial for applications in aqueous biological environments. The spacer also provides distance between the conjugated molecules, which can minimize steric hindrance and help preserve their individual functions. axispharm.com

Boc-protected amine (NH-Boc): The terminal amine group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis that is stable under many reaction conditions but can be easily and cleanly removed under acidic conditions. This feature allows for a two-step conjugation strategy. First, the methyltetrazine end can be reacted via IEDDA. Then, after the Boc group is removed, the newly exposed amine can be used for a second conjugation step, for instance, by forming an amide bond with a carboxylic acid. broadpharm.combroadpharm.com

This modular design makes this compound a valuable reagent, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). immunomart.commedchemexpress.comszabo-scandic.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. Linkers like this compound are used to connect the two different ligand-binding parts of the PROTAC. immunomart.commedchemexpress.com

Below is a table summarizing the key properties of this compound.

PropertyValueSource(s)
CAS Number 2194563-84-1 immunomart.comglycomindsynth.comsigmaaldrich.com
Molecular Formula C₂₂H₃₃N₅O₆ immunomart.comglycomindsynth.com
Molecular Weight 463.53 g/mol immunomart.com
Primary Application PROTAC Linker immunomart.commedchemexpress.comszabo-scandic.com
Reactive Groups Methyltetrazine, Boc-protected Amine szabo-scandic.combroadpharm.com

The utility of tetrazine-PEG linkers is well-documented in bioconjugation. The methyltetrazine group's rapid and selective reaction with trans-cyclooctene (TCO) is a cornerstone of its application. This reaction's high efficiency under mild, aqueous conditions makes it ideal for use with sensitive biomolecules. conju-probe.comconju-probe.com

The heterobifunctional nature of this compound allows for sequential conjugations. For example, a TCO-modified protein can be labeled with this linker through the IEDDA reaction. Subsequently, the Boc protecting group can be removed to expose the primary amine, which can then be conjugated to another molecule, such as a drug, a fluorescent dye, or a second protein. This stepwise approach provides researchers with precise control over the construction of complex bioconjugates. This linker is particularly noted for its use in creating PROTACs, which are an emerging class of therapeutic agents. immunomart.commedchemexpress.comszabo-scandic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N5O6 B1193155 Methyltetrazine-PEG4-NH-Boc

Properties

Molecular Formula

C22H33N5O6

Molecular Weight

463.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H33N5O6/c1-17-24-26-20(27-25-17)18-5-7-19(8-6-18)32-16-15-31-14-13-30-12-11-29-10-9-23-21(28)33-22(2,3)4/h5-8H,9-16H2,1-4H3,(H,23,28)

InChI Key

KFLIPLCSHYXBRJ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyltetrazine-PEG4-NH-Boc

Origin of Product

United States

Chemical Reactivity, Spectroscopic Properties, and Mechanistic Considerations of Methyltetrazine Peg4 Nh Boc

Influence of the Polyethylene (B3416737) Glycol (PEG4) Spacer on Reaction Efficiency and Biocompatibility

Polyethylene glycol is a hydrophilic polymer known to increase the water solubility of conjugated molecules. rsc.orgprecisepeg.comaxispharm.com The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, imparts significant hydrophilicity to the otherwise potentially hydrophobic methyltetrazine moiety. rsc.orgthermofisher.com This enhanced water solubility is critical for bioconjugation reactions, which are often performed in aqueous buffers to maintain the native structure and function of biomolecules. rsc.orgthermofisher.com By improving solubility, the PEG spacer facilitates the handling of the reagent and ensures its availability for reaction in biological media. thermofisher.combiochempeg.com Each oxygen atom in the polyether chain can hydrogen bond with approximately three water molecules, contributing to its hydrophilicity. rsc.org

In biological systems, non-specific binding of molecules to proteins and cell surfaces can be a significant issue. The flexible and hydrophilic PEG chain creates a "stealth" effect, forming a hydrated layer around the molecule that can reduce non-specific hydrophobic interactions. rsc.orgnih.gov This is particularly important in applications like targeted drug delivery and in vivo imaging, where minimizing off-target binding is crucial. rsc.org

Furthermore, the PEG spacer provides a physical distance between the reactive methyltetrazine group and the molecule to which the Boc-protected amine will eventually be attached. This separation can minimize steric hindrance, allowing the methyltetrazine to more readily access its dienophile target. precisepeg.combiochempeg.comresearchgate.net The flexibility of the PEG chain can also provide the necessary conformational freedom for efficient reaction. thermofisher.com The length of the PEG linker can be optimized to balance the need for sufficient separation with other factors influencing conjugate function. rsc.org

The tert-Butoxycarbonyl (Boc) Protecting Group: Strategies for Amine Protection and Selective Deprotection

The Boc group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.comnumberanalytics.com In Methyltetrazine-PEG4-NH-Boc, it serves to mask the primary amine, preventing it from undergoing unwanted reactions until its deprotection is desired. acsgcipr.orgchemistrysteps.com

The Boc group is stable under a variety of conditions, including basic hydrolysis and catalytic hydrogenolysis, but is labile to acidic conditions. highfine.comnih.gov This allows for orthogonal protection strategies where other protecting groups sensitive to different conditions can be used in the same synthetic scheme. masterorganicchemistry.comacsgcipr.org

The removal of the Boc group is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. acsgcipr.orgwikipedia.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, which then typically eliminates to form isobutylene (B52900) and carbon dioxide. acsgcipr.orgchemistrysteps.com

Selective deprotection of the Boc group in the presence of other acid-sensitive groups is a key consideration. Due to its high sensitivity to acid, the Boc group can often be removed under conditions that leave other, less acid-labile protecting groups, such as tert-butyl esters, intact. acsgcipr.orgresearchgate.net For instance, using 4 M HCl in anhydrous dioxane at room temperature for a short duration (e.g., 30 minutes) has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.net Other methods for selective deprotection include the use of specific Lewis acids like iron(III) chloride, which can catalytically cleave the N-Boc group. csic.es Milder methods, such as using oxalyl chloride in methanol, have also been reported for the deprotection of N-Boc groups under room temperature conditions. rsc.org

Advanced Synthetic Methodologies and Functionalization Strategies Utilizing Methyltetrazine Peg4 Nh Boc

Convergent and Divergent Synthetic Approaches for Methyltetrazine-PEG4-NH-Boc

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in precursor availability and purification methods.

A convergent synthesis involves the independent preparation of the key fragments—the methyltetrazine ring, the PEG4 spacer, and the protected amine—followed by their sequential assembly. A plausible convergent route would be:

Preparation of a functionalized methyltetrazine: A methyltetrazine derivative bearing a reactive group, such as a carboxylic acid or an activated ester, is synthesized. This often starts from small nitrile and hydrazine (B178648) precursors.

Synthesis of a bifunctional PEG4 linker: A PEG4 derivative with orthogonal functional groups at each terminus is prepared, for example, an amine on one end and a hydroxyl or halide on the other.

Introduction of the protected amine: The Boc-protected amine can be introduced by reacting a suitable precursor, like N-Boc-aminoethanol, with the PEG4 linker.

Final assembly: The functionalized methyltetrazine is then coupled to the free terminus of the PEG4-NH-Boc intermediate to yield the final product. This modular approach allows for easier purification of intermediates and the ability to swap out different components (e.g., use a different PEG length) without redesigning the entire synthesis.

A divergent synthesis , in contrast, begins with a central scaffold, typically the PEG4 linker, which is then elaborated outwards. This approach might involve:

Starting with a commercially available HO-PEG4-NH-Boc.

The terminal hydroxyl group is activated, for instance, by converting it into a tosylate or mesylate.

This activated group is then displaced by a precursor to the tetrazine ring or a small, functionalized tetrazine fragment, which is then built upon or coupled to complete the synthesis. While potentially shorter, this route can sometimes lead to challenges in purification, as the intermediates become progressively larger and more complex.

Post-Synthetic Conjugation Via Selective Deprotection of the Amine Functionality

The Boc protecting group is a cornerstone of the linker's utility, masking the highly nucleophilic primary amine until it is needed for conjugation. The selective removal of the Boc group is a critical step that must be achieved without compromising the integrity of the acid-sensitive tetrazine ring or other functional groups within a target biomolecule.

The deprotection is most commonly achieved under acidic conditions, which cause the hydrolysis of the carbamate. Strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), are highly effective and widely used. The reaction is typically rapid, often completing within hours at room temperature. Other acidic systems, such as hydrochloric acid (HCl) in an organic solvent or p-toluenesulfonic acid (pTSA), can also be employed.

The key challenge is ensuring chemoselectivity, especially when other acid-labile groups are present in the molecule to be conjugated. Fortunately, the tetrazine ring generally exhibits sufficient stability under the conditions required for Boc removal. Thermal deprotection methods, which avoid acids entirely, have also been developed and can offer an alternative for highly sensitive substrates. Once deprotected, the newly revealed primary amine is a potent nucleophile, ready for conjugation to electrophilic partners such as activated esters (e.g., NHS esters), isothiocyanates, or carboxylic acids (via amide bond formation using coupling agents like EDC/NHS).

Table 1: Common Methods for Selective Deprotection of the Boc-Amine
MethodReagents & ConditionsAdvantagesConsiderations
Acidolysis (Standard)Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA), Room Temperature.Fast, efficient, and reliable. Volatile reagents are easily removed.TFA is corrosive; requires careful handling. Potential for side reactions with other acid-sensitive groups.
Acidolysis (Milder)Hydrochloric Acid (HCl) in solvents like Dioxane or Ethyl Acetate.Milder than TFA, can offer better selectivity in some cases.May require longer reaction times or gentle heating.
Solid-Acid CatalysisSolid Brønsted acid catalysts (e.g., H-BEA zeolite) in a flow reactor.Facilitates continuous processing and easy catalyst removal. Avoids aqueous workup.Requires specialized flow chemistry equipment.
Thermal DeprotectionHeating in solvents like Trifluoroethanol (TFE) or Methanol, often in a continuous flow setup.Avoids the use of strong acids, ideal for acid-labile substrates. Can be highly selective.Requires elevated temperatures (150-230 °C), which may not be suitable for all molecules.

Integration of this compound into Macromolecular Architectures

The dual functionality of this compound makes it an exceptional tool for building and modifying large, complex molecular structures.

This linker can be incorporated into polymers through several established methodologies:

Post-Polymerization Modification ("Grafting-To"): This is the most direct approach. An existing polymer with reactive side chains (e.g., carboxylic acids, NHS esters) is treated with Methyltetrazine-PEG4-amine (the deprotected form of the linker). The amine on the linker reacts with the polymer's functional groups to form stable covalent bonds, decorating the polymer backbone with methyltetrazine moieties. This method is versatile but can sometimes be limited by steric hindrance, making it difficult to achieve high grafting densities on bulky polymers.

Grafting-From Strategies: In this approach, the linker is used to initiate polymerization. The deprotected Methyltetrazine-PEG4-amine can be reacted with a molecule that is also a polymerization initiator (e.g., an ATRP initiator). This tetrazine-functionalized initiator is then used to grow polymer chains directly from the linker, a technique also known as surface-initiated polymerization when applied to surfaces. This method avoids the steric hindrance issues of the "grafting-to" approach and allows for the synthesis of densely grafted polymer brushes.

Polymerization of a Tetrazine-Containing Monomer: An alternative strategy involves first modifying a polymerizable monomer with the this compound linker and then (co)polymerizing this new monomer to create a polymer with tetrazine groups incorporated directly into its structure.

The orthogonal reactivity of the amine and tetrazine groups is ideal for creating sophisticated molecular tools.

Heterobifunctional Constructs: this compound is a key component in the synthesis of PROTACs. In a typical PROTAC synthesis, the deprotected amine of the linker is coupled to a ligand for a target protein of interest (POI). The tetrazine end is then available to react via an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified ligand for an E3 ubiquitin ligase. The resulting heterobifunctional molecule tethers the target protein to the E3 ligase, leading to the protein's ubiquitination and subsequent degradation.

Multivalent Constructs: Multivalency, the presentation of multiple copies of a ligand, can dramatically enhance binding affinity and avidity to biological targets. This compound can be used to build such constructs. For example, a core scaffold molecule (like a dendrimer or nanoparticle) functionalized with multiple TCO groups can be reacted with an excess of a ligand-linker conjugate (where the ligand is attached via the amine end of the linker). The highly efficient tetrazine-TCO click reaction ensures the rapid and high-yielding assembly of a multivalent probe.

Analytical Characterization Techniques for Confirming Conjugation Fidelity in Research Settings

Rigorous analytical characterization is essential to confirm the successful synthesis and conjugation of molecules involving this compound. A combination of spectroscopic and chromatographic techniques is employed to verify the structure, purity, and molecular weight of the final constructs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the linker and its conjugates. The PEG4 spacer gives rise to a characteristic set of signals in the proton NMR spectrum, typically between 3.5 and 3.8 ppm. Successful Boc deprotection can be confirmed by the disappearance of the large singlet corresponding to the tert-butyl protons at ~1.4 ppm. After conjugation, new signals corresponding to the attached molecule will appear, and shifts in the signals of the linker's protons adjacent to the reaction site can provide further evidence of a successful reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for confirming the exact molecular weight of the final conjugate. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the intact conjugate, and the measured mass-to-charge (m/z) ratio provides definitive confirmation of its identity. MS is also a powerful tool for analyzing the heterogeneity of a sample, for instance, in determining the distribution of drug-to-antibody ratios in ADC synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final conjugate and for monitoring the progress of the reaction. Using a reversed-phase column (like a C18), unreacted starting materials can be separated from the desired product. A diode-array detector (DAD) is particularly useful, as the tetrazine moiety has a characteristic visible absorbance (~520-540 nm), which provides a unique spectroscopic handle to track tetrazine-containing species in the chromatogram. The disappearance of a starting material peak and the appearance of a new product peak with the expected retention time and UV-Vis spectrum confirm the reaction's success.

Table 2: Key Analytical Techniques for Characterization

TechniqueInformation ProvidedTypical Observations for this compound Conjugates
¹H NMR Structural confirmation, reaction monitoring (e.g., deprotection).- Characteristic PEG signals (~3.5-3.8 ppm).
  • Disappearance of Boc signal (~1.4 ppm) after deprotection.
  • Appearance of new signals from the conjugated molecule.
  • Mass Spectrometry (LC-MS, HRMS) Confirmation of molecular weight, assessment of heterogeneity.- Detection of the expected molecular ion peak for the final conjugate.
  • Can resolve species with different numbers of attached linkers.
  • HPLC with DAD/UV-Vis Purity assessment, reaction monitoring, quantification.- Product peak with characteristic tetrazine absorbance (~520-540 nm).
  • Separation from starting materials and byproducts.
  • Fluorescence Spectroscopy Confirmation of conjugation to a fluorophore, reaction kinetics.- Tetrazine can quench the fluorescence of nearby dyes; the reaction with TCO restores fluorescence, providing a "turn-on" signal.

    Applications of Methyltetrazine Peg4 Nh Boc in Contemporary Academic Research

    Bio-conjugation and Chemical Bioconjugation Engineering

    The versatility of Methyltetrazine-PEG4-NH-Boc is particularly evident in the field of bioconjugation, where it facilitates the precise assembly of complex biomolecular architectures. The core of its utility lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of click chemistry. In this reaction, the methyltetrazine group rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond. This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.

    Site-Specific Labeling and Modification of Proteins and Peptides

    One of the most powerful applications of this compound is in the site-specific labeling and modification of proteins and peptides. Traditional methods for protein modification often lack precision, leading to heterogeneous products. However, by incorporating a TCO-containing unnatural amino acid into a protein's structure through genetic code expansion, researchers can introduce a specific reaction handle. nih.govresearchgate.net Subsequent reaction with a molecule like this compound, after deprotection of the amine and conjugation to a payload of interest (e.g., a fluorescent dye or a therapeutic agent), allows for the precise attachment of that payload to a predetermined site on the protein. nih.govresearchgate.net

    This strategy has been instrumental in a variety of research applications, from fundamental studies of protein function to the development of novel protein-based therapeutics. The ability to label proteins with high precision has enabled detailed investigations into protein localization, interaction networks, and conformational changes within the cellular environment.

    Recent research has also explored the use of endogenous β-amino acid dienophiles for tetrazine ligation, offering an alternative strategy for site-specific protein labeling. nih.govresearchgate.net In one study, a unique aminopyruvate unit was introduced into a protein via post-translational splicing, which then served as a reactive handle for tetrazine conjugation. nih.govresearchgate.net This method was successfully used to label the Her2-binding Affibody with a chelator for potential radiolabeling and to fluorescently label the cell division protein FtsZ in E. coli. nih.gov

    Application Methodology Key Findings References
    Site-Specific Protein LabelingGenetic incorporation of a tetrazine-containing unnatural amino acid followed by reaction with a trans-cyclooctene (TCO) label.Enables precise labeling of proteins with probes like fluorophores or inhibitors at low concentrations. nih.govresearchgate.net
    Peptide ModificationSolid-phase peptide synthesis incorporating a Boc-protected tetrazine-containing amino acid.Tetrazine moiety remains stable under acidic conditions (e.g., 50% TFA/DCM) used for Boc deprotection, allowing for stepwise peptide synthesis. plos.orgresearchgate.net
    Endogenous Dienophile LabelingPost-translational protein splicing to introduce an aminopyruvate unit as a dienophile for tetrazine ligation.Achieved a reaction rate constant of 0.625 M⁻¹s⁻¹ and enabled site-specific labeling of an Affibody and an intracellular protein. nih.govresearchgate.net

    Nucleic Acid Derivatization for Biochemical Studies

    The principles of tetrazine-TCO ligation are also being applied to the study of nucleic acids. By incorporating TCO- or other strained alkene-modified nucleotides into DNA or RNA strands, researchers can create specific points for derivatization. While direct studies using this compound for this purpose are emerging, the foundational chemistry is well-established.

    For instance, researchers have successfully synthesized TCO- and bicyclononyne (BCN)-linked deoxynucleoside triphosphates (dNTPs) and demonstrated their incorporation into DNA by DNA polymerases. acs.org These modified DNA strands were then efficiently labeled with fluorogenic tetrazine probes. acs.org The efficiency of the labeling was found to be dependent on the length of the linker, with longer PEG linkers, such as a PEG3 linker, showing better reactivity. acs.org This highlights the importance of the PEG4 spacer in this compound for facilitating efficient reactions with sterically hindered biomolecules like nucleic acids. Such methodologies are crucial for studying DNA replication, transcription, and for the development of nucleic acid-based diagnostics and therapeutics.

    Dienophile Tetrazine Probe Key Findings References
    TCO- and BCN-linked dNTPsCoumarin-tetrazine and 5-TAMRA-pyrimidyl-tetrazineLonger PEG linkers on the nucleotide improved labeling efficiency. Successful labeling of DNA in live cells. acs.org
    Nicotinic acid derived tetrazinesVarious dienophilesTetrazine performance is governed by both steric and electronic effects. A selected tetrazine was incorporated into a deoxynucleotide for IEDDA-based tagging of nucleic acids. researchgate.net

    Modular Assembly of Biomolecules and Biosensors

    The modular nature of the tetrazine-TCO ligation makes it an ideal tool for the assembly of complex biomolecular constructs and biosensors. nih.gov this compound, with its protected amine, can be conjugated to one component of a system, while a TCO handle is attached to another. The two components can then be brought together in a controlled and specific manner.

    This "plug-and-play" approach has been used to construct a variety of sophisticated research tools. For example, a modular activation strategy for cyclopropene-tetrazine ligation has been developed using enzyme- or photolabile protecting groups on the cyclopropene. dyecraftlab.com This allows for spatiotemporal control over the bioorthogonal reaction, enabling the activation of a molecular process at a specific time and location. Such modular assembly strategies are being explored for the development of targeted drug delivery systems, multivalent inhibitors, and highly sensitive biosensors. The ability to precisely control the assembly of different molecular components is essential for engineering systems with novel functions and for probing complex biological questions.

    Design and Development of Advanced Molecular Probes for Research

    The unique properties of the tetrazine moiety have been harnessed to create a new generation of molecular probes for research, particularly in the areas of fluorescent imaging and radiopharmaceutical development. This compound serves as a key building block in the synthesis of these advanced probes.

    Fluorescent Imaging Probes for in Vitro and Live-Cell Studies

    A significant challenge in fluorescence imaging is minimizing background signal from unbound probes. Fluorogenic probes, which exhibit a substantial increase in fluorescence upon reacting with their target, address this challenge. nih.govrsc.org The tetrazine group in close proximity to a fluorophore can act as an efficient quencher. rsc.orgacs.org When the tetrazine reacts with a TCO-modified target, the quenching is relieved, and the fluorophore's emission is "turned on." rsc.orgacs.org

    Researchers have developed a range of fluorogenic tetrazine probes based on common fluorophores like BODIPY, Oregon Green, and rhodamine derivatives. nih.govrsc.orgacs.org These probes have been successfully used for no-wash imaging of proteins and other biomolecules in both fixed and living cells. rsc.org The PEG4 spacer in this compound is beneficial in these applications as it enhances the water solubility of the probe and reduces non-specific binding. broadpharm.combroadpharm.com

    Fluorophore Quenching Mechanism Fluorescence Turn-on Application References
    BODIPY FLResonant Energy TransferSignificantLive-cell imaging of cyclopropene-modified phospholipids. nih.gov
    Oregon Green, Rhodamine, MeSiRhodamineIntramolecular QuenchingHighNo-wash imaging of actin cytoskeleton in fixed and living cells. rsc.org
    TMR and SiR derivatives (HDyes)Dexter ExchangeHighWash-free multicolor and super-resolution (STED, SOFI) live-cell imaging. acs.org

    Radiopharmaceutical Precursors for Preclinical Molecular Imaging (e.g., PET/SPECT)

    Pretargeted imaging is a promising strategy in nuclear medicine that separates the targeting of a disease site from the delivery of the radionuclide. mdpi.comnih.gov This approach can improve image contrast and reduce the radiation dose to healthy tissues. mdpi.comnih.gov The fast and bioorthogonal nature of the tetrazine-TCO ligation makes it ideal for pretargeted imaging. mdpi.comnih.govresearchgate.net

    In a typical pretargeting scenario, a TCO-modified targeting vector, such as an antibody, is administered first and allowed to accumulate at the target site. Subsequently, a radiolabeled tetrazine derivative is injected, which rapidly reacts with the TCO-modified antibody at the target, leading to a localized radioactive signal for PET or SPECT imaging.

    This compound is a valuable precursor for synthesizing these radiolabeled tetrazines. The Boc-protected amine can be deprotected and then coupled to a chelator suitable for radiolabeling with isotopes like fluorine-18 (B77423) (¹⁸F) for PET or technetium-99m (⁹⁹mTc) for SPECT. acs.orgacs.orgsemanticscholar.orgnih.govnih.govnih.govresearchgate.net The PEG4 spacer helps to improve the pharmacokinetic properties of the radiotracer, facilitating its delivery to the target and clearance from non-target tissues. acs.org

    Isotope Tetrazine Derivative Targeting Model Key Findings References
    ¹⁸FAl[¹⁸F]NOTA-labeled tetrazineAnti-CA19.9 antibody (5B1)-TCO in pancreatic cancer xenografts.Achieved tumor activity concentrations up to 6.4 %ID/g at 4 h post-injection. acs.org
    ¹⁸F[¹⁸F]AmBF₃-PEG₇-TOCSSTR2-expressing pancreatic carcinoma model.Provided clear tumor visualization at 25 min post-injection. acs.org
    ¹⁸F[¹⁸F]MeTz and [¹⁸F]HTzBrain imaging in mice.[¹⁸F]MeTz showed fast and homogenous distribution in the brain with rapid clearance. nih.gov
    ⁹⁹mTc⁹⁹mTc-labeled tetrazinesAlendronic acid-TCO for bone targeting.3,6-bis(2-pyridyl)-1,2,4,5-Tz showed higher pretargeted bone uptake and less background activity. nih.govresearchgate.netnih.gov
    ¹¹¹In¹¹¹In-DO3A-BODIPY-TzTCO-modified trastuzumab (anti-HER2).Successful in vitro conjugation and potential for immuno-SPECT imaging. researchgate.net

    Functionalization of Materials and Nanomaterials for Biomedical Research

    The surface properties of nanomaterials, such as liposomes and nanoparticles, dictate their interaction with biological systems. Surface functionalization is key to developing nanomaterials for applications like targeted drug delivery and medical imaging nih.govresearchgate.netmdpi.com. Click chemistry provides a powerful and efficient method for modifying the surface of these materials under mild conditions researchgate.netspringernature.com.

    By incorporating a lipid or polymer anchor that is conjugated to this compound, the surface of a nanoparticle or liposome (B1194612) can be decorated with tetrazine moieties. The PEG chains form a hydrophilic layer, which can help the nanoparticle evade the immune system, a feature often referred to as a "stealth" coating mdpi.comrsc.org. These tetrazine-functionalized nanomaterials can then be used in pretargeting applications or to attach TCO-modified targeting ligands (e.g., antibodies, peptides) or therapeutic payloads to their surface researchgate.netspringernature.comuni-marburg.de. This modular approach allows for the creation of multifunctional nanocarriers with precisely controlled surface chemistry for advanced biomedical applications mdpi.comsemanticscholar.org. For example, TCO-containing liposomes have been successfully radiolabeled in vivo using a ⁶⁸Ga-labeled tetrazine probe for pretargeted PET imaging rsc.org.

    Bioorthogonal Surface Modification of Polymeric and Inorganic Substrates

    The ability to chemically modify the surfaces of materials is crucial for a wide range of applications in biotechnology and materials science. This compound and its derivatives are instrumental in achieving this through bioorthogonal ligation, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. The methyltetrazine group reacts specifically and rapidly with strained alkenes, such as trans-cyclooctene (TCO), in a catalyst-free reaction known as the inverse-electron-demand Diels-Alder cycloaddition.

    One prominent application involves a two-step coating and grafting process. Initially, a surface is coated with a material that presents TCO groups. Subsequently, a solution containing a molecule of interest that has been conjugated to a methyltetrazine-PEG linker, such as a derivative of this compound, is introduced. The methyltetrazine and TCO moieties then "click" together, covalently attaching the molecule of interest to the surface.

    A notable study, while utilizing a closely related compound, (3-phenyl-6-methyl-1,2,4,5-tetrazine)-PEG4-amine (Tet-PEG4-NH2), provides a strong proof-of-concept for the capabilities of methyltetrazine-PEG4 linkers in surface modification. In this research, a variety of substrates, including polymeric materials like polystyrene and inorganic materials such as glass and gold, were successfully functionalized. The process involved first coating the surfaces with a TCO-modified biomolecule, followed by the introduction of the tetrazine-PEG-linked molecule of interest. This method demonstrated the versatility of the approach for immobilizing a range of molecules, from small fluorescent dyes to large proteins, onto different surfaces.

    The PEG4 spacer in this compound plays a critical role in these applications. It increases the hydrophilicity of the linker, making it more soluble in aqueous buffers commonly used in biological experiments. Furthermore, the flexible PEG chain extends the reactive methyltetrazine group away from the attached biomolecule and the surface, which helps to overcome steric hindrance and improves the efficiency of the bioorthogonal reaction.

    The Boc (tert-butyloxycarbonyl) protecting group on the amine provides a strategic advantage in multi-step synthesis. It allows for the selective reaction of the methyltetrazine group while the amine remains protected. The Boc group can then be removed under specific acidic conditions to expose the primary amine, which can be used for subsequent conjugation reactions, for example, to attach the linker to a carboxylic acid group on a protein or other molecule of interest.

    Table 1: Substrates Modified Using this compound Analogs

    Substrate TypeSpecific MaterialMolecule of Interest ImmobilizedApplication
    PolymericPolystyreneFluorescent Dyes, PeptidesCell Adhesion Studies, Biosensors
    InorganicGlass SlidesProteins (e.g., Antibodies)Immunoassays, Diagnostic Devices
    MetallicGold SurfacesDNA OligonucleotidesDNA Microarrays, Nanosensors

    Creation of Functionalized Nanoparticles and Liposomes for Research Applications

    The precise surface functionalization of nanoparticles and liposomes is paramount for their application in targeted drug delivery, in vivo imaging, and diagnostics. This compound serves as a key enabling reagent in this field, facilitating the attachment of targeting ligands, imaging agents, and other functional molecules to the surface of these nanostructures.

    The general strategy involves incorporating a TCO-functionalized lipid or polymer into the formulation of the liposome or nanoparticle. This results in a nanocarrier displaying reactive TCO groups on its surface. Subsequently, a solution containing the this compound-conjugated targeting moiety (e.g., an antibody, peptide, or small molecule) is added. The bioorthogonal reaction between the methyltetrazine and TCO leads to the covalent and site-specific attachment of the targeting ligand to the nanoparticle or liposome surface.

    This approach offers several advantages over traditional conjugation methods. The reaction is highly specific and proceeds rapidly under mild, physiological conditions, which is crucial for preserving the structure and function of sensitive biomolecules like antibodies. The PEG4 spacer again proves beneficial by enhancing the solubility and biocompatibility of the final nanoparticle or liposome formulation and by extending the targeting ligand away from the surface to improve its interaction with its target receptor.

    While direct, detailed research findings exclusively on "this compound" for these applications are emerging, the principles are well-established within the broader context of tetrazine-TCO bioorthogonal chemistry. For instance, research has demonstrated the successful use of tetrazine-functionalized polymers to form micelles (a type of nanoparticle) for potential applications in pretargeted nuclear imaging. In this strategy, the tetrazine-functionalized micelles are administered, allowed to accumulate at a target site, and then a TCO-labeled imaging agent is introduced, which rapidly reacts with the micelles at the target location.

    Furthermore, studies have shown the utility of similar click chemistry approaches for the surface modification of liposomes. By incorporating TCO-lipids into the liposome bilayer, researchers can subsequently attach tetrazine-modified molecules, such as fluorescent probes for imaging or targeting peptides for cell-specific delivery.

    Table 2: Components for Functionalized Nanoparticle/Liposome Assembly

    ComponentFunctionExample
    Nanocarrier CoreEncapsulates therapeutic or imaging agentLiposome, Polymeric Nanoparticle
    Bioorthogonal HandleProvides reactive site for conjugationTrans-cyclooctene (TCO)-lipid
    Linker MoleculeConnects targeting ligand to nanocarrierThis compound
    Targeting LigandDirects the nanocarrier to a specific cell or tissueAntibody, Peptide, Folic Acid

    The ongoing research in this area continues to underscore the importance of reagents like this compound in advancing the field of nanomedicine by providing a robust and versatile platform for the creation of highly specific and functional nanoparticles and liposomes.

    Comparative Analysis of Methyltetrazine Peg4 Nh Boc with Alternative Bioorthogonal Methodologies

    Comparison with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

    Considerations for Reaction Products and Regioisomer Formation

    The reaction between a tetrazine and a strained alkene is a [4+2] cycloaddition that, after the release of dinitrogen gas, forms a stable dihydropyridazine (B8628806) product. rsc.org Similarly, SPAAC, a [3+2] cycloaddition between an azide (B81097) and a strained alkyne, results in the formation of a stable triazole ring. researchgate.net

    A consideration in both reactions is the potential for the formation of regioisomers, which can be a factor depending on the symmetry of the reactants. In SPAAC, the reaction of an unsymmetrical cyclooctyne (B158145) with an azide can lead to a mixture of regioisomers. For tetrazine ligation, the use of unsymmetrical tetrazines or dienophiles can also result in the formation of isomeric products. acs.org The formation of multiple products can complicate the analysis of the resulting conjugates. However, in many biological applications where the primary goal is the covalent linkage of two molecules, the presence of regioisomers may not significantly impact the outcome.

    Distinct Advantages of Tetrazine Ligation in Specific Research Contexts

    Speed and Selectivity in Complex Biological Milieux

    The superior reaction kinetics of tetrazine ligation make it particularly advantageous for applications in complex biological environments, such as living cells and whole organisms. nih.gov The ability to rapidly form covalent bonds at low reactant concentrations allows for the efficient labeling of low-abundance biomolecules. nih.govnih.gov This speed and selectivity are critical for capturing dynamic biological processes in real-time. For instance, in cellular imaging, the rapid "turn-on" of fluorescence upon the reaction of a quenched tetrazine-fluorophore with its target can provide a high signal-to-noise ratio with minimal background. nih.gov

    Catalyst-Free Nature for in Vivo and Live-Cell Applications

    A key shared advantage of both tetrazine ligation and SPAAC is their catalyst-free nature, which is a prerequisite for most in vivo and live-cell applications. nih.govmdpi.com The absence of a toxic metal catalyst, such as copper, ensures minimal perturbation of the biological system being studied. This has enabled the widespread use of both methodologies for a variety of in vivo applications, including pretargeted imaging and drug delivery. The reaction's ability to proceed smoothly in complex media like cell lysates and serum further underscores its suitability for biological research. nih.gov

    Current Limitations and Prospects for Further Optimization in Research

    Despite its many advantages, tetrazine ligation is not without its limitations. A primary challenge is the inherent trade-off between the reactivity and stability of tetrazine derivatives. nih.govacs.org Highly reactive tetrazines, which are desirable for rapid kinetics, are often less stable in aqueous environments and can be prone to degradation. nih.govacs.org This can be a significant issue for long-term in vivo studies.

    To address this, a major focus of current research is the development of new tetrazine scaffolds with improved stability without compromising reactivity. Strategies include the synthesis of novel tetrazine derivatives with different substituents that can modulate their electronic properties and steric hindrance. acs.orgacs.org For example, the development of triazolyl-tetrazines has shown promise in providing both high reactivity and enhanced physiological stability. nih.govacs.org

    Q & A

    Q. Critical Factors :

    • pH Control : Deviations from pH 7–9 reduce NHS ester reactivity, lowering conjugation efficiency .
    • Solvent Purity : Anhydrous conditions prevent hydrolysis of NHS ester .
    • Reaction Time : Extended reaction times (>4 hours) may lead to Boc group instability in basic conditions .

    Q. Optimization Strategies :

    • Stepwise Conjugation : Prioritize iEDDA click chemistry before amide bond formation to preserve tetrazine reactivity .
    • Solvent Screening : Test DMF vs. DMSO for solubility; DMSO may improve tetrazine stability at higher temperatures (e.g., 37°C) .

    Advanced: What strategies ensure long-term stability of this compound in storage?

    Methodological Answer:

    • Storage Conditions : -20°C in anhydrous DMSO aliquots, desiccated, and shielded from light. Avoid freeze-thaw cycles .
    • Stability Monitoring :
      • Monthly HPLC checks for tetrazine degradation (new peaks at λ = 260 nm indicate byproducts) .
      • Colorimetric assay: Loss of deep red/purple color suggests tetrazine ring breakdown .

    Advanced: How can solubility challenges be addressed when using this compound in aqueous systems?

    Methodological Answer:

    • Co-Solvents : Use 10–20% tert-butanol or acetonitrile to improve solubility without denaturing proteins .
    • PEG4 Modification : Substitute PEG4 with shorter/longer PEG spacers (e.g., PEG2 or PEG8) to balance hydrophilicity and steric effects .

    Q. Troubleshooting :

    • LC-MS Monitoring : Track tetrazine consumption (m/z 463.5 → product mass) in real-time .
    • Kinetic Analysis : Perform pseudo-first-order kinetics to determine optimal reaction time .

    Advanced: What novel applications exist for this compound beyond PROTACs?

    Methodological Answer:

    • Fluorescent Probes : Conjugate tetrazine to sulfo-Cy5 via iEDDA for live-cell imaging (ex/em = 649/670 nm) .
    • Nanoparticle Functionalization : Link gold nanoparticles (AuNPs) to targeting peptides via PEG4 spacer for tumor-specific drug delivery .
    • Protein-Polymer Conjugates : Site-specific antibody modification using TCO-tagged Fc regions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.